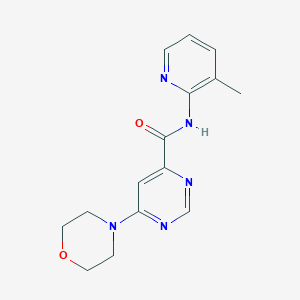
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine and pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of fatty acid amides, and its inhibition can lead to an increase in the concentration of these molecules, which can have various physiological effects .
Mode of Action
The compound interacts with FAAH in a manner that is mutually exclusive to carprofen . The binding site for the compound is located between the acyl chain binding channel and the membrane access channel, in a site overlapping the carprofen binding site . This interaction inhibits the activity of FAAH, preventing it from breaking down fatty acid amides .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the concentration of fatty acid amides. These molecules can then interact with various receptors and proteins, affecting multiple biochemical pathways. For example, anandamide, a fatty acid amide, can interact with cannabinoid receptors, leading to various downstream effects such as pain relief .
Pharmacokinetics
The compound’s interaction with faah suggests that it may be able to cross the blood-brain barrier, as faah is primarily expressed in the brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be investigated.
Result of Action
The inhibition of FAAH by this compound leads to an increase in the concentration of fatty acid amides. This can result in various molecular and cellular effects, depending on the specific fatty acid amide and its target receptor. For example, increased levels of anandamide can lead to pain relief through its interaction with cannabinoid receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: Starting with 3-methylpyridine, a series of reactions such as halogenation and amination can be used to introduce the necessary functional groups.
Pyrimidine Ring Formation: The pyridine derivative is then reacted with appropriate reagents to form the pyrimidine ring. This often involves cyclization reactions under specific conditions.
Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where the pyrimidine derivative is treated with morpholine under controlled conditions.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methylpyridin-2-yl)-4-pyridin-2-ylthiazol-2-amine: Another pyridine derivative with potential biological activity.
N-(6-ethyl-3-methylpyridin-2-yl)formamide:
Uniqueness
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of pyridine, pyrimidine, and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMBGXDTMINIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
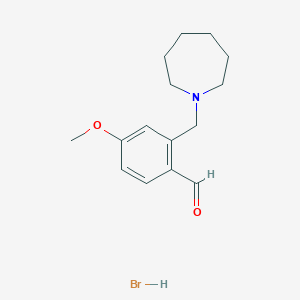
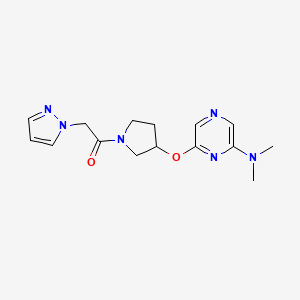
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)
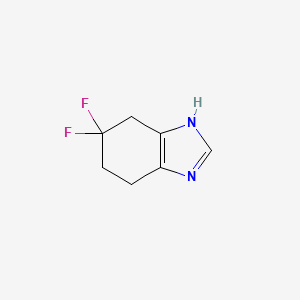
![5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)
![N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)
![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)
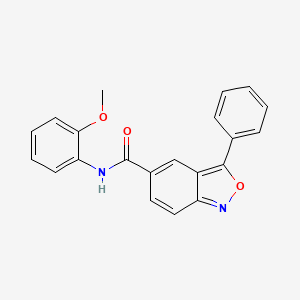
![1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2877601.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
